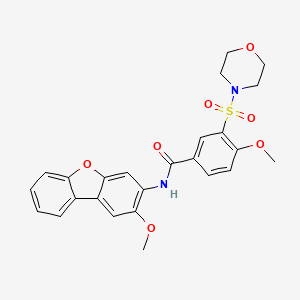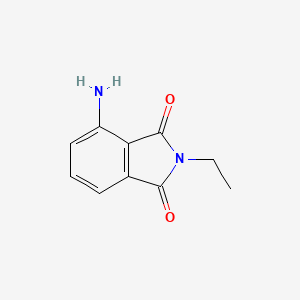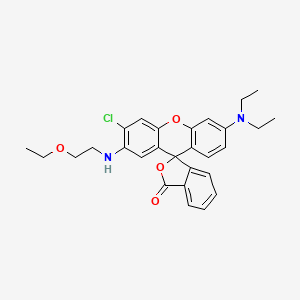![molecular formula C15H16N4O B15211989 5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-17-3](/img/structure/B15211989.png)
5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with an isobutoxy group at the 5-position and a phenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 5-bromo-1H-pyrazolo[3,4-b]pyridine, iodination using N-iodosuccinimide (NIS) can yield an intermediate, which can then be protected and further reacted to introduce the isobutoxy and phenyl groups .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[3,4-b]pyrazine core .
Scientific Research Applications
5-Isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A related compound with a similar core structure but different substituents.
Pyrrolopyrazine: Another heterocyclic compound with a fused pyrazine ring, exhibiting diverse biological activities.
Uniqueness
5-Isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isobutoxy and phenyl groups enhances its potential as a versatile scaffold for drug discovery and development .
Properties
CAS No. |
87595-17-3 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-(2-methylpropoxy)-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C15H16N4O/c1-11(2)10-20-14-9-16-15-13(18-14)8-17-19(15)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
MWXFADXKLIQALK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-f][1,2]benzoxazole](/img/structure/B15211918.png)



![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)

![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)



![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
